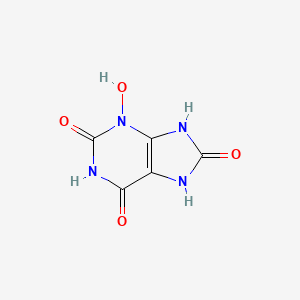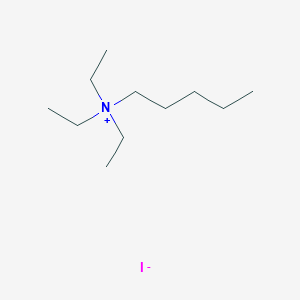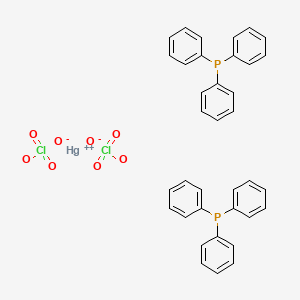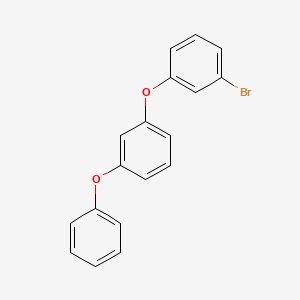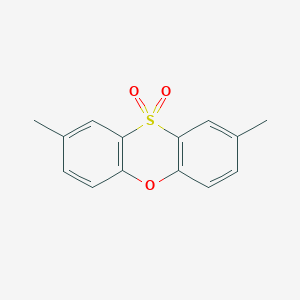![molecular formula C12H22OSi2 B14701610 Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane CAS No. 18036-82-3](/img/structure/B14701610.png)
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane typically involves the reaction of phenylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of phenyl derivatives with different substituents.
Oxidation: Production of silanols or siloxanes.
Reduction: Formation of simpler silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane involves its ability to act as a protecting group for hydroxyl and other reactive groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions and allowing for selective transformations. The compound’s inertness and stability are key factors in its effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenoxy)silane
- Trimethyl(phenylethynyl)silane
Uniqueness
Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane is unique due to its specific structure, which combines the properties of trimethylsilyl groups with a phenyl ring. This combination provides both chemical inertness and the ability to undergo selective reactions, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
18036-82-3 |
|---|---|
Molekularformel |
C12H22OSi2 |
Molekulargewicht |
238.47 g/mol |
IUPAC-Name |
trimethyl-(3-trimethylsilyloxyphenyl)silane |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-9-7-8-11(10-12)13-15(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
QRBQRYSCIMREIR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






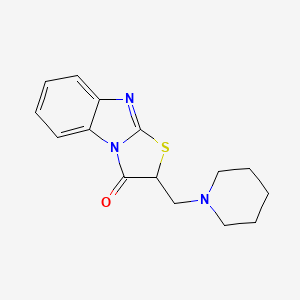
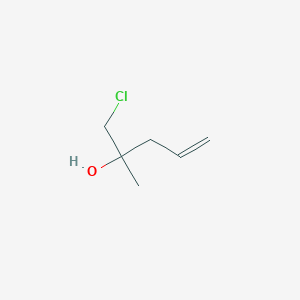

![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
